molecular formula C22H14FN5O2S B316956 N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea

N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea

Cat. No.: B316956
M. Wt: 431.4 g/mol
InChI Key: JTUXQNOXRHUKGX-UHFFFAOYSA-N
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Description

N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzotriazole moiety, a fluorophenyl group, and a benzofuran carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate by reacting 4-fluoroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole.

    Coupling with Benzofuran Carboxylic Acid: The benzotriazole intermediate is then coupled with 1-benzofuran-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Thioamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thioamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea involves its interaction with specific molecular targets. The compound is known to bind to enzyme active sites, inhibiting their activity. The benzotriazole moiety plays a crucial role in this binding, while the fluorophenyl group enhances its affinity for the target. The pathways involved include inhibition of enzyme-mediated reactions and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide
  • N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide
  • N-{[2-(4-nitrophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide

Uniqueness

N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for specific applications where high binding affinity and selectivity are required.

Properties

Molecular Formula

C22H14FN5O2S

Molecular Weight

431.4 g/mol

IUPAC Name

N-[[2-(4-fluorophenyl)benzotriazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H14FN5O2S/c23-14-5-8-16(9-6-14)28-26-17-10-7-15(12-18(17)27-28)24-22(31)25-21(29)20-11-13-3-1-2-4-19(13)30-20/h1-12H,(H2,24,25,29,31)

InChI Key

JTUXQNOXRHUKGX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC4=NN(N=C4C=C3)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC4=NN(N=C4C=C3)C5=CC=C(C=C5)F

Origin of Product

United States

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